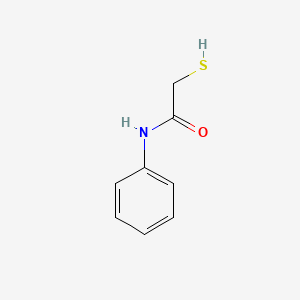

2-Mercaptoacetanilide

Description

Significance of the Mercapto Group (-SH) in Chemical Reactivity and Biological Function

The mercapto group, or thiol group (-SH), is the sulfur analog of the hydroxyl group (-OH) and imparts significant chemical reactivity to a molecule. fiveable.me Thiols are known for their ability to undergo oxidation to form disulfides, act as potent nucleophiles, and chelate metal ions. libretexts.orglibretexts.org This reactivity is central to their diverse roles in both chemistry and biology.

In chemical synthesis, the mercapto group serves as a key functional handle for constructing new carbon-sulfur bonds, which are integral to many important organic compounds. nih.gov The nucleophilicity of the thiol group allows it to readily participate in reactions such as Michael additions and substitutions, enabling the formation of complex molecular architectures. nih.gov

From a biological perspective, the mercapto group is a crucial component of the amino acid cysteine and the tripeptide glutathione, which play vital roles in protein structure and cellular redox processes. britannica.com The ability of thiols to scavenge reactive oxygen species contributes to their antioxidant properties, protecting cells from oxidative damage. ontosight.ai Furthermore, the interaction of thiols with metal ions is fundamental to the function of many enzymes and is a key principle in the design of metal-chelating therapeutic agents. britannica.comstackexchange.com

Overview of Research Trajectories for 2-Mercaptoacetanilide

Research involving this compound has primarily focused on its utility as a versatile starting material for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a reactive thiol group and an anilide moiety, allows for a range of cyclization reactions to form five-, six-, and seven-membered heterocyclic rings. These heterocyclic derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.

Recent studies have explored the synthesis of novel compounds derived from this compound and their subsequent evaluation for various biological activities. For instance, researchers have synthesized a series of 2-mercapto-N-arylacetamide analogs and investigated their potential as tyrosinase inhibitors for anti-melanogenic applications. nih.gov Other research has focused on the synthesis of quinazoline (B50416) derivatives bearing the this compound fragment as potential antitumor agents. nih.gov These investigations highlight the ongoing effort to leverage the unique chemical properties of this compound for the development of new functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9NOS | chemeo.comcymitquimica.com |

| Molecular Weight | 167.23 g/mol | chemeo.com |

| CAS Number | 4822-44-0 | chemeo.com |

| Appearance | Solid | cymitquimica.com |

| InChI Key | DLVKRCGYGJZXFK-UHFFFAOYSA-N | chemeo.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-phenyl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVKRCGYGJZXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048672 | |

| Record name | Thioglycolic acid anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4822-44-0 | |

| Record name | 2-Mercapto-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4822-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioglycolic acid anilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004822440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-mercapto-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioglycolic acid anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOGLYCOLIC ACID ANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB53BH5RKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Mercaptoacetanilide

Historical Synthetic Approaches to N-Arylamides of Mercaptoacetic Acid

The development of synthetic routes to N-arylamides of mercaptoacetic acid, including 2-Mercaptoacetanilide, has evolved over time, with early methods laying the groundwork for more refined, contemporary procedures.

Early Preparations of α-Mercaptoacetanilide Analogs

Initial preparations of α-mercaptoacetanilide and its analogs often involved multi-step sequences. One of the earliest documented methods involves the reaction of chloroacetyl chloride with an appropriate aniline (B41778) derivative. This initial step forms an N-aryl-α-chloroacetamide. Subsequent reaction of this intermediate with a sulfur nucleophile, such as potassium thioacetate, followed by hydrolysis, yields the desired N-aryl mercaptoacetamide. nih.gov This classical approach, while effective, often required the isolation of intermediates and the use of reagents that are now considered less environmentally friendly.

Another early method described in 1947 involves the treatment of carbaminothioglycolic acid anilide with ammonium (B1175870) hydroxide (B78521), followed by acidification with hydrochloric acid to precipitate this compound. prepchem.com This product was then filtered and washed under a carbon dioxide atmosphere to prevent oxidation of the sensitive thiol group. prepchem.com

Refluxing with Thioglycolic Acid in Aprotic Solvents

A more direct historical approach involves the condensation reaction between an aniline and thioglycolic acid. youtube.com This method typically requires heating the reactants, often under reflux conditions in an aprotic solvent like toluene (B28343) or benzene (B151609), to facilitate the removal of water and drive the reaction towards the formation of the amide bond. google.com While conceptually simple, this thermal condensation often requires prolonged reaction times and high temperatures. youtube.com The general mechanism involves the nucleophilic attack of the amine on the carboxylic acid, forming a tetrahedral intermediate which then eliminates water to form the amide. youtube.com

| Reactants | Conditions | Product | Notes |

| Aniline, Thioglycolic Acid | Reflux in Toluene | This compound | Azeotropic removal of water drives the reaction. |

| Substituted Aniline, Thioglycolic Acid | High Temperature, Aprotic Solvent | N-Aryl-2-mercaptoacetamide | Reaction conditions vary based on aniline reactivity. |

Modern Synthetic Strategies for this compound and its Derivatives

Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign processes.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic efforts align with the principles of green chemistry, aiming to reduce waste and avoid hazardous substances. One such approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. ajrconline.orgnih.govnih.gov The direct condensation of anilines with thioglycolic acid can be performed under microwave irradiation, often with minimal or no solvent, representing a significant improvement in efficiency and environmental impact. ajrconline.org Another green strategy involves performing reactions in water, which is a benign solvent. The synthesis of related sulfur-containing heterocycles has been successfully demonstrated in aqueous media, suggesting potential applicability for this compound synthesis. rsc.org

Catalytic Systems for Enhanced Synthesis Yields and Selectivity

To overcome the often harsh conditions of thermal condensation, various catalytic systems have been developed. Acid catalysis is commonly employed to activate the carboxylic acid group of thioglycolic acid, making it more susceptible to nucleophilic attack by the aniline. libretexts.org Alternatively, coupling reagents widely used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. fishersci.co.uk More advanced organocatalytic systems, for instance those utilizing aniline or boronic acid derivatives, have also been reported for amidation reactions and could be applied to the synthesis of this compound for improved efficiency and selectivity. organic-chemistry.orgnih.gov

Derivatization Reactions of this compound

The presence of a nucleophilic thiol group and a reactive amide moiety makes this compound a versatile building block for further chemical transformations.

The thiol group is the primary site for derivatization. It can be readily alkylated to form thioethers or oxidized to form disulfides. nih.govd-nb.info For instance, reaction with alkyl halides in the presence of a base leads to the corresponding S-alkylated products. researchgate.net The oxidation to disulfides can be achieved using mild oxidizing agents and is a reversible process, which is relevant in the context of redox-responsive materials. nih.govgoogle.com

Furthermore, this compound serves as a key precursor for the synthesis of various heterocyclic compounds. A notable reaction is the cyclocondensation with aldehydes or ketones in the presence of a suitable catalyst to form 4-thiazolidinones, a class of compounds with significant biological interest. nih.govresearchgate.netnih.govtandfonline.comresearchgate.net This reaction typically proceeds through the formation of an intermediate imine, followed by an intramolecular cyclization involving the thiol group. tandfonline.com These cyclocondensation reactions highlight the utility of this compound in generating molecular complexity from simple precursors. nih.govresearchgate.netidexlab.com

| Reaction Type | Reagent(s) | Product Class |

| S-Alkylation | Alkyl Halide, Base | Thioethers |

| Oxidation | Mild Oxidizing Agent (e.g., I2, air) | Disulfides |

| Cyclocondensation | Aldehyde/Ketone, Thioglycolic Acid (or derivative) | 4-Thiazolidinones |

| Cyclocondensation | 1,2-Dicarbonyl compounds | Quinoxalinones/Pyrazinones |

Alkylation Reactions of the Thiol Group

The thiol group of this compound is nucleophilic and readily undergoes S-alkylation reactions with various alkylating agents. This reaction is a fundamental method for introducing a wide range of organic substituents onto the sulfur atom, leading to the formation of thioethers. The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. koreascience.krwikipedia.org

The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective.

Detailed research has shown that the reaction works best with primary alkyl halides due to their lower steric hindrance, which is a key factor in SN2 reactions. koreascience.kr Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly yield elimination products due to the strong basicity of the thiolate anion. nih.gov

| Alkylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Methyl iodide | KOH, Ethanol (B145695), Reflux | 2-(Methylthio)acetanilide |

| Ethyl bromide | NaH, DMF, Room Temperature | 2-(Ethylthio)acetanilide |

| Benzyl (B1604629) chloride | K₂CO₃, Acetonitrile, Reflux | 2-(Benzylthio)acetanilide |

| Allyl bromide | NaOH, Water/Ethanol, 50 °C | 2-(Allylthio)acetanilide |

Oxidation Reactions of the Thiol Group

The thiol group of this compound is susceptible to oxidation, most commonly yielding a disulfide. The oxidation of two thiol molecules results in the formation of a disulfide bond (S-S), leading to the dimer 2,2'-dithiobis(N-phenylacetamide). This reaction can be achieved using a variety of oxidizing agents.

Mild oxidizing agents are typically employed to prevent over-oxidation to sulfonic acids. Common reagents for this transformation include hydrogen peroxide (H₂O₂), iodine (I₂), or air (oxygen) often in the presence of a metal catalyst. Current time information in Bangalore, IN. The reaction conditions can be tuned to favor the disulfide product. For instance, oxidation with hydrogen peroxide is often carried out in an aqueous or alcoholic medium.

The formation of disulfide bonds is a critical reaction in various chemical and biological systems. In the context of this compound derivatives, the resulting disulfides can be of interest for their potential applications in materials science and as reversible covalent linkers.

| Oxidizing Agent | Reagents and Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous Ethanol, Room Temperature | 2,2'-Dithiobis(N-phenylacetamide) |

| Iodine (I₂) | Ethanol, Triethylamine (B128534) | 2,2'-Dithiobis(N-phenylacetamide) |

| Dimethyl Sulfoxide (B87167) (DMSO) | Acid catalyst, Heat | 2,2'-Dithiobis(N-phenylacetamide) |

| Air (O₂) | Catalytic amount of a transition metal salt (e.g., Cu(II)) | 2,2'-Dithiobis(N-phenylacetamide) |

Formation of Thioesters and Thiocarbamates

The nucleophilic thiol group of this compound can react with acylating agents to form thioesters and with isocyanates or carbamoyl (B1232498) chlorides to produce thiocarbamates. These reactions expand the synthetic utility of this compound, providing access to a broader range of derivatives.

Thioester Formation: Thioesters can be synthesized by reacting this compound with carboxylic acid derivatives such as acyl chlorides or acid anhydrides. researchgate.net The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction directly with a carboxylic acid.

Thiocarbamate Formation: S-thiocarbamates are formed when this compound reacts with an isocyanate. This addition reaction is generally efficient and does not require a catalyst. Another route involves the reaction of the thiol with a carbamoyl chloride in the presence of a base. masterorganicchemistry.comnih.gov

| Reaction Type | Reactant | Reagents and Conditions | Product Class |

|---|---|---|---|

| Thioesterification | Acetyl chloride | Pyridine, Dichloromethane, 0 °C to Room Temperature | S-Acetyl-2-mercaptoacetanilide |

| Thioesterification | Benzoic anhydride | Triethylamine, THF, Reflux | S-Benzoyl-2-mercaptoacetanilide |

| Thiocarbamate Formation | Phenyl isocyanate | Toluene, Room Temperature | S-(N-Phenylcarbamoyl)-2-mercaptoacetanilide |

| Thiocarbamate Formation | Dimethylcarbamoyl chloride | Potassium carbonate, Acetone, Reflux | S-(N,N-Dimethylcarbamoyl)-2-mercaptoacetanilide |

N-Substitution Reactions on the Amide Nitrogen

The amide nitrogen in this compound is generally not highly reactive towards substitution reactions. This reduced nucleophilicity is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, a phenomenon known as resonance stabilization. fiveable.me This resonance gives the C-N bond partial double bond character and makes the nitrogen less basic and less nucleophilic compared to an amine. organic-chemistry.org

Direct N-alkylation or N-acylation of secondary amides like this compound is challenging and typically requires specific conditions or activating agents. organic-chemistry.orgncert.nic.in Standard alkylation methods using alkyl halides often result in O-alkylation to form an imino ether, or no reaction at all, especially under neutral or weakly basic conditions. nih.gov To achieve N-alkylation, strong bases such as sodium hydride (NaH) are often necessary to deprotonate the amide, followed by reaction with an alkylating agent. However, these harsh conditions can sometimes lead to undesired side reactions.

Similarly, N-acylation of secondary amides is not a straightforward process. While primary and secondary amines readily react with acyl chlorides to form amides, the subsequent acylation of the amide nitrogen is significantly more difficult.

Due to these reactivity challenges, N-substitution reactions on the amide nitrogen of this compound are not commonly reported in the literature. The focus of its synthetic transformations is predominantly on the more reactive thiol group.

| Reaction Type | General Observations and Requirements |

|---|---|

| N-Alkylation | Generally unreactive under standard conditions. Requires strong bases (e.g., NaH) to generate the amidate anion for reaction with alkyl halides. O-alkylation can be a competing reaction. nih.govorganic-chemistry.org |

| N-Acylation | Very difficult to achieve due to the low nucleophilicity of the amide nitrogen. Requires highly reactive acylating agents and often harsh conditions. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Mercaptoacetanilide and Its Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations of 2-Mercaptoacetanilide.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. nih.govthermofisher.com For this compound, the FTIR spectrum reveals distinct peaks corresponding to its key structural components. The presence of a secondary amide is confirmed by the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide group gives rise to a strong absorption band around 1660-1680 cm⁻¹. Furthermore, the presence of the thiol (S-H) group is indicated by a weak absorption band in the 2550-2600 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The analysis of these characteristic peaks allows for the unequivocal identification of the functional groups present in this compound. researchgate.netinstanano.com

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | N-H (Amide) | Stretching |

| 3000-3100 | C-H (Aromatic) | Stretching |

| 2550-2600 | S-H (Thiol) | Stretching |

| 1660-1680 | C=O (Amide I) | Stretching |

| 1500-1550 | N-H (Amide II) | Bending |

| 1450-1600 | C=C (Aromatic) | Stretching |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that cause a change in the polarizability of the molecule. fiveable.meyoutube.com This technique is particularly useful for observing non-polar bonds and symmetric vibrations. fiveable.me In the context of this compound, Raman spectroscopy can effectively identify the S-H and C-S stretching vibrations, which may be weak or difficult to observe in FTIR spectra. The symmetric stretching of the aromatic ring also gives a strong signal in the Raman spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis. youtube.comaps.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic-level structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR for Structural Confirmation and Chemical Shifts

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. libretexts.orglibretexts.org In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the different protons. The amide proton (N-H) usually appears as a broad singlet in the downfield region, typically between 8.0 and 9.5 ppm. The aromatic protons on the benzene ring give rise to a series of multiplets in the range of 7.0-7.6 ppm, with their specific chemical shifts and splitting patterns depending on their positions relative to the acetamido and mercapto groups. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom typically appear as a singlet or a multiplet around 3.6 ppm. The methyl protons (CH₃) of the acetyl group are usually observed as a sharp singlet in the upfield region, around 2.2 ppm. The thiol proton (S-H) often presents as a broad singlet, with its chemical shift being variable and dependent on factors like concentration and solvent. openstax.orgnetlify.app

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| N-H (Amide) | 8.0 - 9.5 | Broad Singlet |

| Ar-H (Aromatic) | 7.0 - 7.6 | Multiplet |

| -CH₂-S | ~3.6 | Singlet/Multiplet |

| -COCH₃ | ~2.2 | Singlet |

| S-H (Thiol) | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically between 168 and 172 ppm. The carbons of the aromatic ring appear in the range of 110-140 ppm, with the carbon attached to the nitrogen atom appearing at a lower field due to the deshielding effect of nitrogen. The methylene carbon (-CH₂-S) signal is usually observed around 30-40 ppm, while the methyl carbon (-COCH₃) of the acetyl group gives a signal in the upfield region, typically around 24 ppm. researchgate.netnih.govchemicalbook.com

Table 3: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic Carbons | 110 - 140 |

| -CH₂-S | 30 - 40 |

| -COCH₃ | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Complex Structure Elucidation

For more complex structures, such as metal complexes of this compound, two-dimensional (2D) NMR techniques are invaluable. nih.govwordpress.com Correlation SpectroscopY (COSY) experiments establish proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. youtube.comyoutube.com For instance, COSY can confirm the coupling between the aromatic protons.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. youtube.comyoutube.com This technique is crucial for assigning the signals in the ¹H and ¹³C NMR spectra definitively. For example, an HMQC spectrum would show a correlation between the methylene proton signal and the methylene carbon signal. By combining information from 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. tutorchase.comyoutube.com When a molecule is ionized in a mass spectrometer, it forms a molecular ion (parent ion) which can then break apart into smaller, charged fragments, known as daughter ions. tutorchase.com The pattern of this fragmentation provides a virtual fingerprint of the molecule's structure. tutorchase.comyoutube.com

The fragmentation process is influenced by the stability of the resulting cations and the presence of functional groups. youtube.com For instance, in amides, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org The analysis of the mass-to-charge (m/z) ratios of these fragments allows for the reconstruction of the original molecular structure. tutorchase.com Advanced techniques like two-dimensional mass spectrometry (2D MS) can correlate precursor and fragment ions without prior isolation, which is particularly useful for analyzing complex mixtures. nih.govacs.org

While a specific mass spectrum for this compound is not detailed in the provided results, the general principles of fragmentation for its constituent functional groups (amide, aromatic ring, and thiol) would apply. Key fragmentation pathways would likely involve cleavage of the amide bond, loss of the acetyl group, and fragmentation of the aromatic ring.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, which includes UV-Visible, fluorescence, and phosphorescence techniques, investigates the transitions of electrons between different energy levels within a molecule upon absorption of electromagnetic radiation. slideshare.netslideshare.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. slideshare.net Molecules containing π-electrons (as in aromatic rings and carbonyl groups) or non-bonding n-electrons (as on sulfur and nitrogen atoms) can absorb UV or visible light to promote these electrons to higher anti-bonding molecular orbitals. slideshare.net The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. slideshare.net

For this compound, the presence of the benzene ring and the acetamido group gives rise to characteristic electronic transitions. The UV spectrum is influenced by these chromophores. The solvent in which the spectrum is recorded can also affect the wavelength of maximum absorbance (λmax). While specific λmax values for this compound were not found in the search results, related aromatic compounds show characteristic absorptions. researchgate.net The principles of UV-Vis spectroscopy are widely applied for both qualitative identification and quantitative analysis. slideshare.netyoutube.com

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited by absorbing light. libretexts.org Fluorescence is a short-lived emission that occurs without a change in electron spin, while phosphorescence is a longer-lived emission involving a change in electron spin. libretexts.org

The molecular structure and chemical environment heavily influence whether a substance will exhibit luminescence. libretexts.org For instance, the introduction of a dimethylamine (B145610) group into acetamide-chalcone derivatives, which share structural similarities with parts of this compound, can lead to significant fluorescence emission. nih.gov Conversely, the presence of carboxylic acid or carbonyl groups on an aromatic ring can inhibit fluorescence. libretexts.org

Studies on derivatives of related compounds, such as mercaptocoumarin and mercaptopyrene complexes of bismuth, demonstrate that modification can induce strong phosphorescence. nih.gov In some cases, dual fluorescence and phosphorescence can be observed, with the emission profile being dependent on factors like excitation wavelength and sample concentration. nih.gov The study of gold(I) complexes with benzothiadiazoles, which contain a thiol-like moiety, has shown that the nature of the ligand can determine whether the complex exhibits fluorescence or phosphorescence. mdpi.com These examples highlight that while this compound itself may not be strongly luminescent, its derivatives and complexes hold potential for such properties, which are valuable in applications like biological imaging. nih.govresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. nih.gov By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, a precise model of the molecular structure, including bond lengths and angles, can be constructed. nih.govelsevierpure.com

XRD analysis has been used to determine the crystal structures of numerous related compounds and complexes. For example, the structure of 2-mercaptobenzothiazole (B37678), a molecule with a similar mercapto-heterocycle feature, was redetermined to clarify its bond lengths and intermolecular interactions. elsevierpure.com In studies of metal-organic frameworks, XRD reveals how ligands, which can be derivatives of compounds like this compound, coordinate to metal centers and assemble into larger architectures. researchgate.net

The technique is also crucial for distinguishing between different crystalline forms, or polymorphs, of a compound, as demonstrated with gold(I) complexes where two different polymorphs were identified through XRD. mdpi.com Analysis of areca sheath fibers before and after chemical treatment using XRD showed changes in the material's crystallinity, highlighting the technique's utility in materials science. bibliotekanauki.pl For this compound and its complexes, XRD would provide unambiguous proof of their solid-state structure, confirming connectivity and revealing details about their packing and intermolecular forces. researchgate.net

Computational and Theoretical Chemistry of 2 Mercaptoacetanilide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to calculate a variety of molecular properties and reactivity descriptors that explain the chemical behavior of 2-Mercaptoacetanilide. scielo.org.mxirjweb.com

The electronic and reactive nature of a molecule is largely determined by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netaimspress.com

For molecules analogous to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine these values. irjweb.comyoutube.com For instance, a study on the related compound p-bromoacetanilide reported a HOMO-LUMO energy gap calculated at the B3LYP/6-311++G(d,p) level, indicating the charge transfer interactions occurring within the molecule. youtube.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.netchemrevlett.com These descriptors are summarized in the table below.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. irjweb.comnih.gov |

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the MESP would likely show negative potential around the oxygen and sulfur atoms and positive potential near the amide and thiol hydrogens.

Ab initio methods are quantum chemistry calculations derived directly from theoretical first principles, without the inclusion of experimental data or empirical parameters. nih.govelsevierpure.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to improving accuracy by employing more sophisticated approximations and larger basis sets. dtic.mil

While computationally more demanding than DFT, ab initio methods are invaluable for obtaining highly accurate predictions of molecular properties, particularly for smaller molecules or for benchmarking other computational methods. nih.gov They are frequently used to calculate precise thermochemical data, such as enthalpies of formation and entropies, which are crucial for analyzing chemical reactions and equilibria. nih.govu-szeged.hu

For a molecule like this compound, high-level ab initio calculations could be employed to:

Determine a highly accurate equilibrium geometry , which can serve as a reference for experimental studies or less computationally intensive methods.

Calculate definitive thermochemical properties , contributing to thermodynamic databases. nih.gov

Investigate excited electronic states with high precision, which is important for understanding photochemical processes.

Benchmark the performance of various DFT functionals , ensuring the chosen DFT method is appropriate for the system.

Although specific ab initio studies focused solely on this compound are not abundant in the literature, the principles and applications of these high-accuracy methods are well-established for a wide range of organic molecules, including those containing sulfur and amide functionalities. u-szeged.hu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. aps.org This technique allows for the exploration of conformational changes, solvent effects, and intermolecular interactions over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. aimspress.comnih.gov

The flexibility of this compound is primarily due to the rotation around its single bonds: the C-S bond, the C-N bond of the amide, and the bond connecting the acetyl group to the phenyl ring. MD simulations are an ideal tool to explore the potential energy surface and identify the most stable conformers. researchgate.netnih.gov

A typical MD study involves several steps:

System Setup: The molecule is placed in a simulation box, often with an explicit solvent, and a force field (a set of parameters describing the potential energy of the system) is assigned.

Minimization and Equilibration: The system's energy is minimized to remove any unfavorable starting contacts. It is then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state. nih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities over time. nih.gov

The resulting trajectory is then analyzed to understand the molecule's flexibility. Key metrics include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each individual atom or residue around its average position, highlighting flexible regions of the molecule. nih.gov

For analogous compounds like N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, computational studies have identified multiple stable conformers, such as gauche and cis forms, arising from rotation around the S-CH₂ bond. The relative stability of these conformers was found to be influenced by solvent polarity.

The solvent environment can significantly influence a molecule's conformation, reactivity, and interactions. MD simulations with explicit solvent models provide a detailed view of these effects at the atomic level. researchgate.netscm.com For this compound, key interactions with solvent molecules would involve its functional groups:

Amide Group (-CONH-): The N-H group can act as a hydrogen bond donor, while the C=O group is a strong hydrogen bond acceptor.

Thiol Group (-SH): The S-H group can act as a weak hydrogen bond donor, and the sulfur atom's lone pairs can act as acceptors.

Phenyl Ring: Can engage in non-polar interactions and π-stacking.

The Radial Distribution Function (RDF), g(r) , is a powerful tool for analyzing the structure of the solvent around the solute. nih.govmdanalysis.orgmdanalysis.orgresearchgate.net The RDF describes the probability of finding a particle at a distance r from another reference particle. Peaks in the RDF plot indicate the positions of solvation shells. By calculating the RDF between specific atoms of this compound and solvent molecules (e.g., between the amide oxygen and water hydrogens), one can quantify the strength and geometry of intermolecular interactions like hydrogen bonds. chemrevlett.comresearchgate.net Studies on similar systems show that polar solvents like water can form strong hydrogen bonds with amide groups, stabilizing certain conformations, while non-polar solvents will primarily interact with the phenyl ring. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. dtic.mildrugbank.com

Calculations are typically performed on the optimized geometry of the molecule. For acetanilide (B955) and its derivatives, DFT methods like B3LYP have shown good agreement with experimental data. youtube.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational spectra involve computing the second derivatives of the energy with respect to atomic displacements. This yields harmonic vibrational frequencies and their corresponding intensities. comporgchem.com Since theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental spectra. drugbank.com The table below shows a comparison of experimental and scaled calculated vibrational frequencies for the analogous compound p-bromoacetanilide, demonstrating the predictive power of DFT.

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| N-H stretch | 3287 | 3290 | 3452 |

| C-H stretch (Aromatic) | 3185 | 3071 | 3077 |

| C=O stretch | 1665 | 1666 | 1707 |

| N-H bend | 1533 | 1535 | 1557 |

| C-N stretch | 1321 | 1322 | 1320 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. scm.comnih.govgithub.com The calculations provide absolute shielding values, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com These predictions are crucial for assigning signals in complex spectra and can even help distinguish between different isomers or conformers. aps.orgnih.gov For aromatic compounds, predicted ¹H chemical shifts typically fall within 6.5-8.0 ppm and ¹³C shifts within 120-150 ppm, consistent with experimental observations. nih.gov

Reactivity and Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the reactivity and potential reaction pathways of molecules like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic structure and behavior of a molecule, which are fundamental to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These specific orbitals are known as the "frontier orbitals." youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity or basicity. youtube.com Molecules with high-energy HOMOs are generally better electron donors. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not have any electrons. The energy of the LUMO indicates the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.com A low-energy LUMO suggests the molecule can readily accept electrons into this empty orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

Theoretical studies on acetamide (B32628) derivatives have utilized FMO analysis to understand their electronic properties. For instance, in a computational study of newly synthesized bis-tetrazole acetamides, the HOMO-LUMO energy analysis was performed at the B3LYP/6-31G(d) level of theory to investigate charge transfer within the molecules. researchgate.net The visualization of these orbitals shows the regions in the molecule where electron donation (from HOMO) and acceptance (to LUMO) are most likely to occur, providing a map of potential reactive sites.

Table 1: Illustrative Frontier Molecular Orbital Data for an Acetamide Derivative (Note: Data presented is for a related bis-tetrazole acetamide compound (6f) as a representative example of FMO analysis on an acetamide-containing structure.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

This table is generated based on data for 2,2'-(5,5'–(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamides from computational studies. researchgate.net The values illustrate the typical outputs of FMO analysis.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from conceptual Density Functional Theory (DFT) that help predict and rationalize the chemical behavior of a molecule. arxiv.org These descriptors are often calculated from the energies of the frontier orbitals (HOMO and LUMO) using Koopmans' theorem. researchgate.netnih.gov

Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2. arxiv.org

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. arxiv.org

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. It is the negative of the chemical potential (χ = -μ).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It describes the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the global electrophilic power of a molecule. It is defined as ω = μ² / (2η). researchgate.net

Local Reactivity Descriptors , such as the Fukui function, pinpoint specific reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. arxiv.org By analyzing the Fukui function, one can identify which atoms are most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). researchgate.netarxiv.org

Table 2: Calculated Global Reactivity Descriptors (Note: This table presents a hypothetical set of values for this compound based on typical ranges found in related organic molecules to illustrate the concept.)

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.15 |

| Electron Affinity (A) | -ELUMO | 2.85 |

| Electronegativity (χ) | (I + A) / 2 | 5.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 |

| Chemical Softness (S) | 1 / η | 0.465 |

| Electrophilicity Index (ω) | χ² / (2η) | 5.81 |

This table is for illustrative purposes, demonstrating the relationships between different reactivity descriptors.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org This method is instrumental in drug design and discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. semanticscholar.orgnih.gov

The process involves placing the ligand into the binding site of the protein and evaluating the "goodness-of-fit" using a scoring function. The results provide insights into the binding energy (a lower score often indicates a more favorable interaction) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Derivatives of acetanilide and mercapto-containing compounds have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies highlight how the structural features of the anilide scaffold contribute to binding with various protein targets.

Antitumor Agents: In a study designing potential antitumor agents, a derivative bearing an anilide fragment was docked into the ATP binding site of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov The docking study revealed that the compound showed a similar binding mode to the known inhibitor erlotinib, suggesting its potential as an EGFR-TK inhibitor. nih.gov

Antibacterial Agents: Novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) were evaluated for their antibacterial mechanism through molecular docking. One potent compound was found to occupy the same hydrophobic pockets as the antibiotic levofloxacin (B1675101) within bacterial DNA gyrase, indicating a similar mechanism of action. researchgate.net

Anti-inflammatory Agents: Phenoxyacetanilide derivatives were docked against the cyclooxygenase-2 (COX-2) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org The compound with the lowest docking score, indicating the strongest binding affinity, also demonstrated significant in vivo anti-inflammatory and analgesic activity, showing a strong correlation between the computational and experimental results. semanticscholar.org

Table 3: Representative Molecular Docking Results for Anilide Derivatives against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Observed | Reference |

| Quinazoline-Anilide Derivative | EGFR-TK | Not specified, similar mode to Erlotinib | ATP binding site interactions | nih.gov |

| Phenoxyacetanilide Derivative | COX-2 | -8.9 | Binding to key residues in the active site | semanticscholar.org |

| 2-Mercapto-1,3,4-oxadiazole Derivative | Estrogen Receptor (ER) | Favorable (not specified) | Binding within the ligand-binding domain | thaiscience.info |

This table summarizes findings from various studies to illustrate the application of molecular docking to compounds containing anilide or mercapto moieties.

Coordination Chemistry of 2 Mercaptoacetanilide As a Ligand

Chelation Behavior of the Thiol and Amide Functional Groups

2-Mercaptoacetanilide possesses two key functional groups that participate in metal coordination: the thiol (-SH) group and the amide (-CONH-) group. Chelation, the formation of a ring-like structure between a ligand and a central metal atom, is a crucial aspect of its binding behavior. slideshare.net The ligand typically acts as a monobasic bidentate donor, meaning it loses one proton and binds to the metal ion through two donor sites.

The primary binding site is the thiol group, which readily undergoes deprotonation to form a thiolate anion (-S⁻). This soft sulfur donor has a strong affinity for soft and borderline metal ions, such as those of gold, palladium, and platinum. nih.gov The second coordination site involves the amide functional group. The amide group is an ambidentate ligand, meaning it can coordinate through either the oxygen or the nitrogen atom. Coordination through the carbonyl oxygen is more common, creating a stable five-membered chelate ring (S, O coordination). Alternatively, coordination can occur through the amide nitrogen, which would result in a less common but possible four-membered ring. The specific mode of coordination (S,O vs. S,N) depends on factors like the nature of the metal ion, the reaction conditions, and the pH of the medium. The formation of these chelate rings significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm their structure and properties.

Complexes of this compound with various transition metals can be synthesized through straightforward methods. A general procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt, such as K₂PtCl₄, nickel(II) chloride, or sodium tetrachloropalladate(II). nih.govrsc.orgnih.gov The reaction is often carried out with constant stirring and may require refluxing for several hours to ensure completion. chemijournal.com In many cases, a base like triethylamine (B128534) or sodium hydroxide (B78521) is added to facilitate the deprotonation of the thiol group, promoting coordination. frontiersin.org The resulting metal complexes often precipitate out of the solution upon cooling or after reducing the solvent volume and can be purified by recrystallization. chemijournal.com

Gold Complexes: Gold(I) and Gold(III) complexes are typically synthesized by reacting a gold salt or a precursor complex, like [Au(SMe₂)Cl], with the thiolate ligand. nih.govrsc.org The strong affinity of gold for sulfur makes the Au-S bond a dominant feature in these complexes.

Nickel(II) Complexes: Nickel(II) complexes are readily prepared from salts like nickel(II) chloride or nickel(II) acetate. echemcom.com Depending on the reaction conditions and stoichiometry, Ni(II) can form square planar or octahedral complexes, which differ in their magnetic and electronic properties. chemrevlett.com

Palladium(II) and Platinum(II) Complexes: Due to their d⁸ electron configuration, Pd(II) and Pt(II) almost invariably form four-coordinate, square planar complexes. rsc.org Synthesis is often achieved by reacting K₂PdCl₄ or K₂PtCl₄ with the ligand. nih.govnih.gov These reactions may involve the stepwise substitution of chloride ions by the this compound ligand.

Spectroscopic methods are indispensable for confirming the coordination of this compound to a metal center. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide direct evidence of bond formation.

Infrared (IR) Spectroscopy: The IR spectrum of a complex shows significant differences from that of the free ligand. researchgate.net The disappearance of the ν(S-H) stretching vibration (typically around 2500-2600 cm⁻¹) is the most direct evidence of thiol deprotonation and M-S bond formation. Furthermore, shifts in the amide bands are indicative of its participation in coordination. A lowering of the ν(C=O) frequency (Amide I band, ~1650 cm⁻¹) suggests coordination through the carbonyl oxygen. chesci.com New, lower frequency bands corresponding to ν(M-S) and ν(M-O) or ν(M-N) vibrations (typically below 500 cm⁻¹) also appear in the far-IR region of the spectrum. chesci.comlibretexts.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and metal-ligand bonding. While the free ligand exhibits absorptions in the UV region due to π → π* and n → π* transitions, the spectra of the complexes show new bands. researchgate.netnist.gov The appearance of new, often intense, absorption bands in the visible or near-UV region is typically assigned to ligand-to-metal charge transfer (LMCT) transitions, specifically from the sulfur p-orbitals to the vacant d-orbitals of the metal (S → M LMCT). researchgate.netmdpi.com For d-block metals like Ni(II), weaker bands corresponding to d-d transitions can also be observed, and their positions help in determining the coordination geometry (e.g., octahedral vs. square planar). nih.gov

| Technique | Functional Group/Transition | Free Ligand (Typical Wavenumber/Wavelength) | Metal Complex (Typical Observation) | Inference |

|---|---|---|---|---|

| IR Spectroscopy | ν(S-H) | ~2550 cm-1 | Absent | Deprotonation and M-S bond formation |

| ν(C=O) (Amide I) | ~1650 cm-1 | Shift to lower frequency (e.g., ~1620 cm-1) | Coordination via carbonyl oxygen | |

| ν(M-S) | N/A | ~300-400 cm-1 | Direct evidence of metal-sulfur bond | |

| ν(M-O) | N/A | ~400-500 cm-1 | Direct evidence of metal-oxygen bond | |

| UV-Vis Spectroscopy | Ligand π → π* | ~240-280 nm | Present, may be shifted | Intra-ligand transitions |

| S → M (LMCT) | N/A | ~350-500 nm | Formation of coordination compound |

Structural Analysis of Coordination Compounds

The definitive three-dimensional arrangement of atoms in a metal complex is determined by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net Although specific crystal structures for complexes of this compound are not widely reported, the expected geometries can be predicted based on the metal ion and the ligand's nature.

Coordination Geometry: For d⁸ metals like Pd(II) and Pt(II), a square planar geometry is overwhelmingly favored. rsc.org Ni(II), also d⁸, can adopt either a square planar (typically with strong-field ligands, leading to diamagnetism) or an octahedral geometry (typically with weak-field ligands and additional coordinated solvent molecules, leading to paramagnetism). chemrevlett.com Gold(I) typically forms linear, two-coordinate complexes, while Gold(III) favors a square planar geometry. rsc.org

Bond Parameters: X-ray analysis provides precise measurements of bond lengths and angles. researchgate.net Key parameters for this compound complexes would include the M-S and M-O (or M-N) bond lengths and the S-M-O (or S-M-N) "bite" angle of the chelate ring. These values are critical for understanding the stability and reactivity of the complex.

| Metal Ion | Typical Coordination Number | Expected Geometry | Example Complex Formula |

|---|---|---|---|

| Au(I) | 2 | Linear | [Au(L)(PR3)] |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | [Ni(L)2] or [Ni(L)2(H2O)2] |

| Pd(II) | 4 | Square Planar | [Pd(L)2] |

| Pt(II) | 4 | Square Planar | [Pt(L)2] |

*L represents the deprotonated this compound ligand.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are determined by the identity of the metal, its oxidation state, and its coordination environment. These properties are often studied using magnetic susceptibility measurements and UV-Visible spectroscopy.

Magnetic Properties: The magnetic behavior of a complex is dictated by the number of unpaired electrons in the metal's d-orbitals. youtube.com

Complexes of Pd(II) and Pt(II) with this compound are expected to be diamagnetic (repelled by a magnetic field), consistent with their low-spin d⁸ square planar configuration where all electrons are paired. youtube.com

Gold(I) (d¹⁰) and Gold(III) (d⁸, low-spin) complexes are also diamagnetic .

Nickel(II) (d⁸) complexes provide a more interesting case. A square planar [Ni(L)₂] complex would be diamagnetic , whereas a six-coordinate, octahedral [Ni(L)₂(H₂O)₂] complex would be paramagnetic (attracted to a magnetic field), possessing two unpaired electrons. echemcom.comresearchgate.net The effective magnetic moment (μ_eff), determined from magnetic susceptibility measurements, can therefore be used to distinguish between these geometries. The spin-only magnetic moment for two unpaired electrons is approximately 2.83 Bohr Magnetons (B.M.). gcnayanangal.comscribd.com

| Complex | Geometry | d-Electron Configuration | Unpaired Electrons (n) | Expected Magnetic Behavior | Spin-Only Magnetic Moment (μ_so) |

|---|---|---|---|---|---|

| [Ni(L)2] | Square Planar | low-spin d8 | 0 | Diamagnetic | 0 B.M. |

| [Ni(L)2(H2O)2] | Octahedral | high-spin d8 | 2 | Paramagnetic | ~2.83 B.M. |

| [Pd(L)2] | Square Planar | low-spin d8 | 0 | Diamagnetic | 0 B.M. |

| [Pt(L)2] | Square Planar | low-spin d8 | 0 | Diamagnetic | 0 B.M. |

Electronic Properties: As discussed under spectroscopic signatures (5.2.2), the electronic properties are primarily investigated using UV-Vis spectroscopy. The spectra reveal the energies of electronic transitions within the complex. These include intra-ligand transitions, d-d transitions (crystal field transitions), and ligand-to-metal charge transfer (LMCT) bands. The energy and intensity of these bands are fundamental to understanding the electronic structure, the nature of the metal-ligand bonding, and the color of the complexes. nih.gov For instance, the intense S→M LMCT bands are characteristic of complexes with thiolate ligands and contribute significantly to their color. mdpi.com

Applications in Advanced Materials Science

Polymer Chemistry: Incorporation into Polymeric Structures

In polymer chemistry, 2-Mercaptoacetanilide and similar mercaptan compounds are utilized for their ability to control and modify the polymerization process and the final properties of the resulting polymers.

One of the primary roles of mercaptans in polymerization is as chain transfer agents (CTAs) . arkema.com During free-radical polymerization, a chain transfer agent can react with the growing polymer chain, terminating its growth and initiating a new polymer chain. kpi.ua This process is crucial for controlling the molecular weight of the polymer, which in turn influences its mechanical and processing properties. arkema.comkpi.ua The effectiveness of a chain transfer agent is quantified by its transfer constant.

The general mechanism of chain transfer with a mercaptan (R-SH) in the polymerization of a monomer (M) can be represented as follows:

Propagation: Pn• + M → Pn+1•

Chain Transfer: Pn• + R-SH → PnH + RS•

Re-initiation: RS• + M → P1•

Where Pn• is a growing polymer chain of length n.

Furthermore, the incorporation of the this compound moiety into a polymer backbone can introduce specific functionalities. The thiol group can be further reacted post-polymerization to attach other molecules or to form cross-links, leading to the creation of functional or responsive polymers.

Table 1: Examples of Mercaptans as Chain Transfer Agents and their Effects

| Chain Transfer Agent | Polymer System | Effect on Polymer Properties |

| n-Dodecyl Mercaptan | Methyl Methacrylate (B99206) (MMA) | Controls molecular weight, improves processability. kpi.ua |

| Thioglycolic Acid | Various | Introduces carboxylic acid functionality. arkema.com |

| 2-Mercaptoethanol (B42355) | Vinyl Copolymers | Allows for higher CTA levels without compromising colloidal stability in aqueous polymerization. google.com |

This table is based on the general principles of using mercaptans as chain transfer agents and provides examples of related compounds.

Coatings and Surface Modification

The reactivity of the thiol group in this compound makes it a candidate for applications in coatings and surface modification, although specific research directly utilizing this compound is limited in the provided search results. However, the principles of using thiol-containing molecules for surface modification are well-established.

Thiol groups can form strong bonds with the surfaces of various materials, including metals and metal oxides. This property is exploited to create self-assembled monolayers (SAMs) or to graft polymers onto surfaces, thereby altering their properties such as wettability, corrosion resistance, and biocompatibility.

Functional coatings can be developed to possess specific properties beyond simple protection. eventact.com For instance, the incorporation of molecules with antibacterial or anti-corrosive properties into a coating can provide enhanced functionality. eventact.com The modification of polymer surfaces can also be achieved through the insertion of reactive species like bis(arylcarbene)s, which alters the surface chemistry without affecting the bulk properties of the polymer. rsc.org

While direct examples are not available, one could envision using this compound to functionalize a surface, with the acetanilide (B955) group providing a platform for further chemical modifications or influencing the surface energy.

Nanomaterials and Hybrid Composites

The field of nanomaterials and hybrid composites offers potential applications for this compound, particularly in the functionalization of nanoparticles and the creation of novel composite materials.

The chemical functionalization of graphene is a key strategy to tailor its properties for specific applications. nih.gov The pristine graphene surface can be modified through covalent and non-covalent interactions. While direct studies on the interaction of this compound with graphene were not found, the principles of functionalization with organic molecules are relevant. The thiol group of this compound could potentially react with defects or oxygen-containing functional groups on graphene oxide (GO), a common precursor for functionalized graphene. This would allow for the covalent attachment of the acetanilide moiety to the graphene sheet, which could influence its dispersion in various solvents or its interaction with other materials. The properties of functionalized graphene are of interest for applications in electronics and energy storage. nih.gov

Fullerenes, another class of carbon nanomaterials, can also be functionalized to create novel composite materials with tailored properties. nih.govmdpi.commdpi.com Polymer/fullerene nanocomposites are being explored for applications in optoelectronics and as anticorrosion materials. mdpi.commdpi.com The functionalization of fullerenes can improve their compatibility with polymer matrices and introduce new functionalities. mdpi.com A fullerene-hydroxyapatite composite, for example, has been developed for its oil-absorbing and antioxidant properties. nih.gov Although no specific composites with this compound were identified, its chemical structure suggests potential for creating fullerene derivatives with unique electronic or solubility characteristics.

Electrochemical energy storage and conversion are critical technologies, with ongoing research into new materials for batteries, supercapacitors, and fuel cells. rsc.org The performance of these devices is highly dependent on the properties of the electrode and electrolyte materials.

The electrochemical behavior of some mercapto-containing heterocyclic compounds has been studied. For example, the electrochemical oxidation of 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives has been investigated using cyclic and linear sweep voltammetry. nih.gov These studies show that the oxidation potential of the mercapto group is dependent on the pH and the nature of the substituent on the thiadiazole ring. nih.gov This suggests that the electrochemical properties of this compound could also be of interest. The thiol group can undergo redox reactions, which is a fundamental process in many energy storage systems.

While no direct application of this compound in energy storage devices was found in the provided search results, its electrochemical activity suggests that it could potentially be used as a redox-active component in an electrolyte or as a functional group on an electrode material.

Bio-Inspired Materials and Biocompatible Systems

Bio-inspired materials seek to mimic the structures and functions found in nature to create advanced materials with unique properties. nih.gov This often involves the use of biocompatible polymers and the creation of materials that can interact favorably with biological systems. nih.govnih.gov

The development of biocompatible polymers is crucial for biomedical applications. nih.govnih.gov These materials are designed to minimize adverse reactions when in contact with biological tissues. The biocompatibility of polymers can be enhanced through surface modification or by synthesizing polymers from biocompatible monomers. nih.gov For instance, N-(2-hydroxypropyl) methacrylamide (B166291) copolymers have been studied for their biocompatibility and potential as drug delivery systems. nih.gov

While there is no specific information on the use of this compound in bio-inspired or biocompatible systems in the provided search results, the acetanilide structure is found in some biologically active molecules. The potential to incorporate this moiety into polymers or onto surfaces could be explored for creating materials with specific biological interactions.

Analytical Chemistry Applications of 2 Mercaptoacetanilide

Reagent in Metal Ion Detection and Quantification

2-Mercaptoacetanilide serves as an effective chelating agent, forming distinctively colored and often insoluble complexes with various metal ions. This characteristic is fundamental to its application in both spectrophotometric and gravimetric methods of analysis.

Spectrophotometric methods rely on the principle that metal-ligand complexes absorb light at specific wavelengths. The intensity of this absorption is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert law. Organic reagents containing nitrogen and sulfur donor atoms are frequently used for the spectrophotometric determination of palladium(II) due to their ability to form stable, colored complexes isca.me. While specific studies on this compound are limited, a closely related compound, o-mercaptoacetoacetanilide, has been successfully used for the extractive photometric determination of palladium(II) and platinum(II) . This reagent forms colored complexes that can be extracted into an organic solvent, allowing for their quantification without interference from other metals . For palladium, the complex with o-mercaptoacetoacetanilide exhibits maximum absorption at 518 nm, while the platinum complex absorbs at 593 nm . The molar absorptivity for the palladium complex is 7.57 x 10³ dm³ mol⁻¹ cm⁻¹, and for the platinum complex, it is 9.56 x 10³ dm³ mol⁻¹ cm⁻¹ . Given the structural similarities, it is highly probable that this compound would exhibit similar chromogenic properties with these and other metal ions.

The general procedure for such an analysis involves reacting an aqueous solution of the metal ion with an ethanolic solution of the reagent at a specific pH to form the colored complex. This complex is then extracted into an immiscible organic solvent, such as chloroform, and the absorbance is measured at the wavelength of maximum absorption (λmax) against a reagent blank .

Table 1: Spectrophotometric Determination of Palladium and Platinum with a Related Thiol Ligand

| Metal Ion | pH/Acidity for Extraction | λmax (nm) | Molar Absorptivity (dm³ mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) |

|---|---|---|---|---|

| Palladium(II) | 0.3 - 1.0 | 518 | 7.57 x 10³ | 0.014 |

Gravimetric analysis, a highly accurate and precise method, involves the quantitative precipitation of an analyte from a solution researchgate.net. The precipitate is then dried and weighed, and the amount of analyte is calculated from the mass of the precipitate and its known chemical composition scribd.comquora.com. This compound's ability to form insoluble complexes makes it a potential precipitating agent for the gravimetric determination of various metal ions. For instance, the gravimetric determination of copper is a well-established analytical procedure, often involving its precipitation as copper(I) thiocyanate (B1210189) scribd.com. The principle relies on the formation of a sparingly soluble salt that can be easily filtered, washed, and weighed researchgate.netscribd.com. Similarly, this compound could be employed to precipitate metal ions like copper(II), nickel(II), or palladium(II) from a solution. The resulting metal-chelate precipitate would then be collected, dried to a constant weight, and the mass of the metal ion in the original sample calculated based on the stoichiometry of the complex.

Use in Separation Techniques (e.g., Chromatography)

The ability of this compound to form complexes with metal ions can also be exploited in various separation techniques, most notably in chromatography. Chromatographic methods are powerful tools for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase fishersci.com.

In the context of metal ion separation, this compound could be utilized in several ways. One approach is its use in solvent extraction , a technique often coupled with spectrophotometry but also a standalone separation method. In solvent extraction, a metal ion in an aqueous phase is complexed with a chelating agent and extracted into an immiscible organic phase mdpi.comnih.gov. The efficiency of this separation depends on the distribution coefficient of the metal chelate between the two phases. By carefully controlling the pH and the concentration of the chelating agent, selective extraction of different metal ions can be achieved mdpi.com. For example, studies have demonstrated the separation of cobalt and nickel from leach solutions using specific extractants researchgate.net. This compound, by forming neutral, hydrophobic chelates with certain metal ions, could be an effective extractant for their separation from complex matrices.